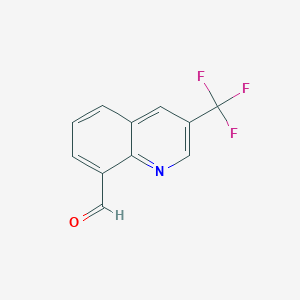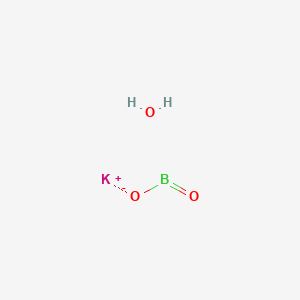![molecular formula C29H24O4 B12957550 2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) is a chemical compound with the molecular formula C29H24O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ethan-1-ol groups attached to the spirobi[fluorene] core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) typically involves the reaction of 9,9’-spirobi[fluorene] with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ether linkage between the fluorene and ethan-1-ol groups. The reaction mixture is heated to a temperature of around 100-150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, its fluorescent properties enable it to act as a probe for detecting specific biomolecules in cells.
Comparación Con Compuestos Similares
Similar Compounds
9,9’-Spirobi[fluorene]: The parent compound without the ethan-1-ol groups.
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(propane-1-ol): A similar compound with propane-1-ol groups instead of ethan-1-ol.
Uniqueness
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C29H24O4 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-[[2'-(2-hydroxyethoxy)-9,9'-spirobi[fluorene]-2-yl]oxy]ethanol |
InChI |
InChI=1S/C29H24O4/c30-13-15-32-19-9-11-23-21-5-1-3-7-25(21)29(27(23)17-19)26-8-4-2-6-22(26)24-12-10-20(18-28(24)29)33-16-14-31/h1-12,17-18,30-31H,13-16H2 |
Clave InChI |
JKXSPYGEGDCPMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)OCCO)C=C(C=C3)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


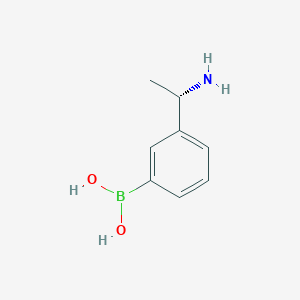
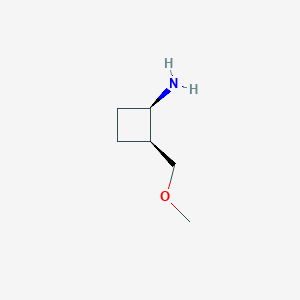

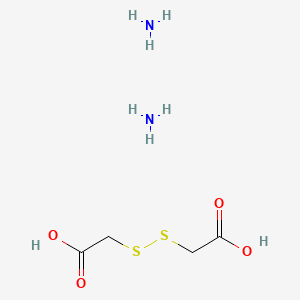

![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)





